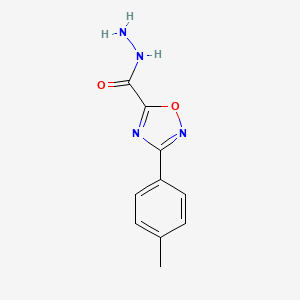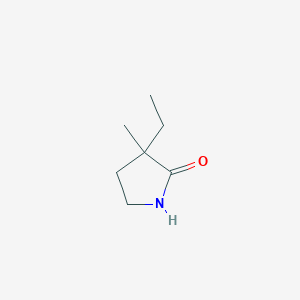![molecular formula C26H27ClN10O2S B2506560 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione CAS No. 674338-32-0](/img/no-structure.png)
8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione is a useful research compound. Its molecular formula is C26H27ClN10O2S and its molecular weight is 579.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research into compounds with the core structure of purine-2,6-dione derivatives has been conducted to explore their potential biological activities. Various derivatives have been synthesized and tested for activities such as antiasthmatic, antihistaminic, anticonvulsant, cardiovascular, and antiproliferative effects against cancer cells.
- Antiasthmatic Agents : Synthesis of xanthene derivatives aiming at developing antiasthmatic agents has shown significant activity, indicating the potential of purine derivatives in treating respiratory conditions (Bhatia et al., 2016).
- Antihistaminic Activity : Derivatives evaluated for antihistaminic activity demonstrated potential in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, highlighting their therapeutic potential in allergy treatments (Pascal et al., 1985).
- Anticonvulsant Properties : Some derivatives have been synthesized and evaluated for their anticonvulsant activity, offering promising results in models of seizures, which suggests the utility of these compounds in the treatment of epilepsy (Obniska et al., 2010).
- Cardiovascular Activity : Research on derivatives for cardiovascular activities, including antiarrhythmic and hypotensive effects, indicates a potential application in the treatment of heart conditions (Chłoń-Rzepa et al., 2004).
- Antiproliferative Effects : Investigations into the antiproliferative effects of derivatives against cancer cells, particularly breast cancer cells, reveal their potential as anticancer agents (Yurttaş et al., 2014).
Mécanisme D'action
Target of Action
The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to interact with various biological targets . Piperazine derivatives have been found to exhibit a wide range of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Given the broad range of activities associated with piperazine derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, certain storage conditions may be necessary to maintain the compound’s stability .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a purine derivative, followed by the addition of a tetrazole-containing thiol to the resulting intermediate.", "Starting Materials": [ "3-chlorophenylpiperazine", "3-methyl-7-bromo-8-nitro-purine-2,6-dione", "1-phenyltetrazole-5-thiol" ], "Reaction": [ "The 3-chlorophenylpiperazine is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "The 3-methyl-7-bromo-8-nitro-purine-2,6-dione is reduced with palladium on carbon and hydrogen gas to form the corresponding 7-amino-purine-2,6-dione.", "The sodium salt of the piperazine derivative is added to the 7-amino-purine-2,6-dione in DMF, and the resulting mixture is heated to form the intermediate.", "The tetrazole-containing thiol is added to the intermediate in DMF, and the resulting mixture is heated to form the final product." ] } | |
Numéro CAS |
674338-32-0 |
Formule moléculaire |
C26H27ClN10O2S |
Poids moléculaire |
579.08 |
Nom IUPAC |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
InChI |
InChI=1S/C26H27ClN10O2S/c1-33-22-21(23(38)29-25(33)39)36(11-6-16-40-26-30-31-32-37(26)19-8-3-2-4-9-19)24(28-22)35-14-12-34(13-15-35)20-10-5-7-18(27)17-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,29,38,39) |
Clé InChI |
BPCZVBDLFLUEII-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCSC5=NN=NN5C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



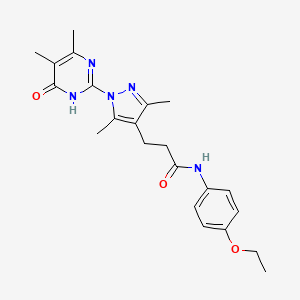
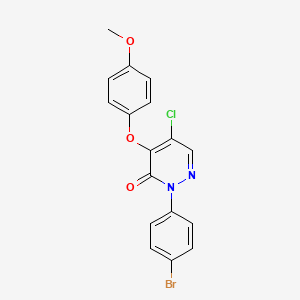
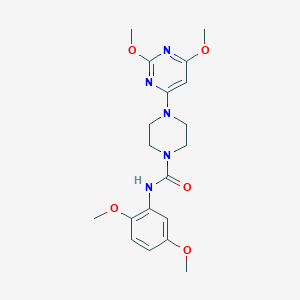

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)



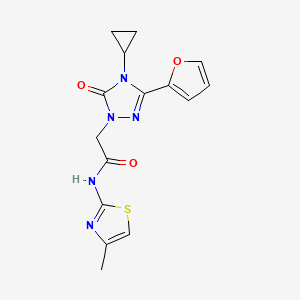
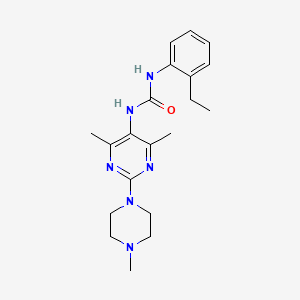
![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)
